molecular formula C18H19N7O3 B2613085 ethyl 2-oxo-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetate CAS No. 920406-94-6

ethyl 2-oxo-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetate

Cat. No.: B2613085
CAS No.: 920406-94-6
M. Wt: 381.396
InChI Key: QTTVRIAYORWMQR-UHFFFAOYSA-N
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Description

“Ethyl 2-oxo-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetate” is a complex organic compound. The compound is part of the 1,2,4-triazolo[4,5-d]pyrimidine class of compounds, which have been found to be remarkably versatile in drug design . The compound’s structure includes a piperazine ring attached to a triazolopyrimidine ring, which is further connected to a phenyl ring .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazolo[4,5-d]pyrimidine core, which is isoelectronic with purines . This core is attached to a piperazine ring and a phenyl ring . The exact 3D conformer and other structural details are not provided in the retrieved sources.

Scientific Research Applications

Synthesis and Chemical Characterization

  • Ethyl 2-oxo-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetate has been involved in studies aimed at understanding the impurity profile of related compounds, showcasing its relevance in ensuring the purity and safety of pharmaceutical substances. For example, a study by Thomasberger et al. (1999) focused on the impurity profile of a related platelet aggregation inhibitor, emphasizing the importance of characterizing byproducts in drug substances (Thomasberger, Engel, & Feige, 1999).

Chemical Reactions and Synthesis of Derivatives

  • Liu and Chen (1985) described the cyclocondensation reactions involving hydrazinoperimidine with diethyl oxalate and ethyl pyruvate, leading to the synthesis of various heterocyclic compounds. This study highlights the compound's role in facilitating the synthesis of novel heterocyclic structures with potential biological activities (Liu & Chen, 1985).
  • Sutherland, Tennant, and Vevers (1973) investigated condensation reactions of 5-amino-1H-1,2,3-triazoles with ethyl acetoacetate, demonstrating the versatility of related compounds in organic synthesis and the potential for generating new chemical entities (Sutherland, Tennant, & Vevers, 1973).

Potential Biological Activities

  • Bayomi et al. (1999) synthesized a series of 1,2,4-triazolo[1,5-alpha]pyrimidines, demonstrating the compound's utility in the development of potential antihypertensive agents. This work illustrates the role of such compounds in medicinal chemistry for the design and synthesis of drugs targeting cardiovascular diseases (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).

Antimicrobial and Insecticidal Properties

  • Fadda et al. (2017) explored the synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against the cotton leafworm, showcasing the compound's application in the development of new agrochemicals (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Biochemical Analysis

Biochemical Properties

Ethyl 2-oxo-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetate plays a crucial role in biochemical reactions due to its ability to interact with multiple enzymes and proteins. This compound has been shown to inhibit the activity of nitric oxide synthase, thereby reducing the production of nitric oxide, a key mediator in inflammatory processes . Additionally, it interacts with tumor necrosis factor-α (TNF-α), inhibiting its production and thus exhibiting anti-inflammatory effects . The triazolo-pyrimidine moiety allows for binding with various receptors, enhancing its biological activity.

Cellular Effects

This compound has significant effects on various cell types and cellular processes. In neuronal cells, it has been observed to reduce the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3, indicating its neuroprotective properties . This compound also influences cell signaling pathways, particularly the NF-kB pathway, which is crucial for regulating immune responses and inflammation . Furthermore, it affects gene expression by modulating the transcription of genes involved in inflammatory responses.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to active residues of ATF4 and NF-kB proteins, inhibiting their activity and thus reducing inflammation . It also inhibits the activity of nitric oxide synthase, leading to decreased nitric oxide production . Additionally, it modulates gene expression by affecting the transcription of genes involved in inflammatory responses, further contributing to its anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its activity over extended periods . It may undergo degradation under extreme conditions, such as high temperatures or acidic environments. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in reducing inflammation and protecting neuronal cells from apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and neuroprotective effects without any noticeable toxicity . At higher doses, it may cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites may retain some of the biological activity of the parent compound, contributing to its overall effects. The compound also interacts with cofactors such as NADPH, which are essential for its metabolic conversion . Additionally, it affects metabolic flux by modulating the levels of key metabolites involved in inflammatory responses.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. This compound is known to interact with organic anion-transporting polypeptides (OATPs), which mediate its uptake into cells . Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation. The compound is distributed widely across various tissues, with higher concentrations observed in the liver and brain .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in inflammatory responses . The compound may also be targeted to specific organelles, such as the endoplasmic reticulum, through post-translational modifications or targeting signals . This subcellular localization is crucial for its biological activity, as it allows the compound to modulate key cellular processes effectively.

Properties

IUPAC Name

ethyl 2-oxo-2-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O3/c1-2-28-18(27)17(26)24-10-8-23(9-11-24)15-14-16(20-12-19-15)25(22-21-14)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTVRIAYORWMQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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